molecular formula C10H13NO2 B136513 Methyl 2,5-dimethylazepine-1-carboxylate CAS No. 156301-72-3

Methyl 2,5-dimethylazepine-1-carboxylate

Cat. No.: B136513
CAS No.: 156301-72-3
M. Wt: 179.22 g/mol
InChI Key: IXKIFBLGNPXFJY-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethylazepine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepine ring substituted with two methyl groups at positions 2 and 5, and a methyl ester moiety at position 1. This compound’s structure allows for unique electronic and steric interactions, influencing its reactivity and applications in catalysis, drug discovery, and materials science.

Properties

CAS No.

156301-72-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2,5-dimethylazepine-1-carboxylate

InChI

InChI=1S/C10H13NO2/c1-8-4-5-9(2)11(7-6-8)10(12)13-3/h4-7H,1-3H3

InChI Key

IXKIFBLGNPXFJY-UHFFFAOYSA-N

SMILES

CC1=CC=C(N(C=C1)C(=O)OC)C

Canonical SMILES

CC1=CC=C(N(C=C1)C(=O)OC)C

Synonyms

1H-Azepine-1-carboxylic acid, 2,5-dimethyl-, methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Functional Groups Key Features
This compound Azepine (7-membered N-ring) Methyl ester, two methyl groups Nitrogen heterocycle, planar rigidity
Sandaracopimaric acid methyl ester Diterpene (tricyclic) Methyl ester, carboxylic acid Hydrophobic, fused cyclic structure
Z-Communic acid methyl ester Diterpene (bicyclic) Methyl ester, conjugated double bonds Conformational flexibility, resin-derived

Key Observations :

  • Nitrogen vs.
  • Methyl Ester Group: All compounds share a methyl ester moiety, which enhances volatility for gas chromatography (GC) analysis . However, the azepine’s ester is part of a heterocyclic system, altering its electronic environment compared to diterpenoid esters.

Chromatographic Behavior

The evidence highlights GC retention times for diterpenoid methyl esters (e.g., compounds 4–12 in Figure 2 ).

Limitations of Comparative Analysis

The provided evidence focuses on diterpenoids, limiting direct comparisons to this compound. Future studies should include azepine-specific data, such as spectroscopic properties (NMR, IR) or computational modeling, to enable deeper structural and functional comparisons.

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